molecular formula C26H36N4O4 B2542625 N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877634-36-1

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2542625
CAS No.: 877634-36-1
M. Wt: 468.598
InChI Key: GXTFGRGDVFNUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H36N4O4 and its molecular weight is 468.598. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Exploration and Synthesis

  • Research on analogs related to the 5-HT1A receptor has revealed potential for psychiatric and neurological disorder treatments. For example, compounds structurally related to N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide have been evaluated for their ability to function as 5-HT1A receptor antagonists, which could be beneficial in the development of new treatments for conditions such as depression and anxiety (Forster et al., 1995).

  • Another aspect of research has been focused on the synthesis and evaluation of derivatives for their pharmacological activities. For instance, studies involving N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives have shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, indicating potential use in pharmaceutical manufacturing and drug development processes (Bhunia et al., 2017).

Chemical Synthesis and Ligand Development

  • In the realm of chemical synthesis, novel series of derivatives have been synthesized to investigate their antidepressant and antianxiety activities, showcasing the versatility of the core chemical structure in producing compounds with significant pharmacological properties (Kumar et al., 2017).

  • Furthermore, the compound and its derivatives have been utilized in studies aiming to enhance the catalytic activity in Cu-catalyzed coupling reactions, which are crucial for the synthesis of pharmacologically important building blocks. This research highlights the compound's role in facilitating the development of new chemical entities with potential therapeutic applications (Bhunia et al., 2017).

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O4/c1-33-22-12-10-21(11-13-22)29-14-16-30(17-15-29)23(24-9-6-18-34-24)19-27-25(31)26(32)28-20-7-4-2-3-5-8-20/h6,9-13,18,20,23H,2-5,7-8,14-17,19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTFGRGDVFNUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NC3CCCCCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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